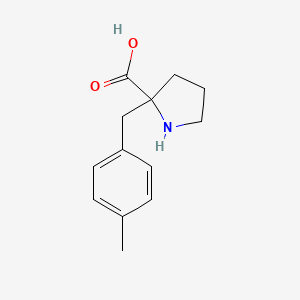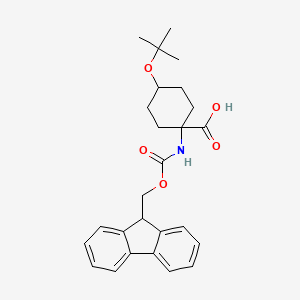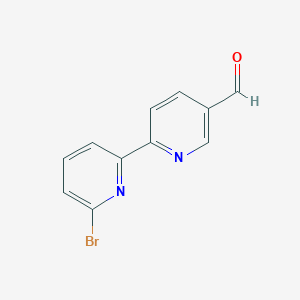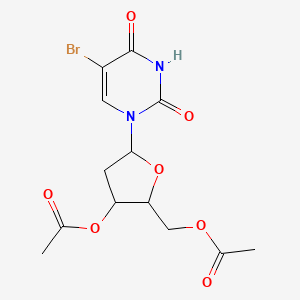![molecular formula C9H14F2N3O13P3 B12321274 [[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12321274.png)
[[5-(4-Amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’-Difluorodeoxycytidine 5’-triphosphate is a deoxycytidine analogue known for its significant role in inhibiting DNA synthesis and inducing cell death. It has been extensively studied for its applications in cancer treatment due to its ability to interfere with the replication of DNA in rapidly dividing cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluorodeoxycytidine 5’-triphosphate involves the phosphorylation of 2’,2’-Difluorodeoxycytidine. This process typically requires the use of specific kinases such as deoxycytidine kinase, thymidine kinase, deoxycytidine monophosphate kinase, and nucleoside diphosphate kinase . The reaction conditions often include the presence of adenosine triphosphate as a phosphate donor and magnesium ions as a cofactor to facilitate the phosphorylation process .
Industrial Production Methods: Industrial production of 2’,2’-Difluorodeoxycytidine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reactions. The product is then purified using techniques such as high-performance liquid chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,2’-Difluorodeoxycytidine 5’-triphosphate primarily undergoes phosphorylation and deamination reactions. The compound can be deaminated to form 2’,2’-Difluorodeoxyuridine, which is a major extracellular catabolite .
Common Reagents and Conditions: The deamination reaction is facilitated by enzymes such as deoxycytidine deaminase. Inhibitors like 3,4,5,6-tetrahydrouridine can be used to study the kinetics of these reactions by preventing deamination .
Major Products: The major products formed from the reactions of 2’,2’-Difluorodeoxycytidine 5’-triphosphate include 2’,2’-Difluorodeoxyuridine and other phosphorylated derivatives .
Applications De Recherche Scientifique
2’,2’-Difluorodeoxycytidine 5’-triphosphate has a wide range of applications in scientific research:
Mécanisme D'action
2’,2’-Difluorodeoxycytidine 5’-triphosphate exerts its effects by incorporating into the DNA strand during replication. This incorporation leads to the termination of DNA synthesis, as the modified nucleotide prevents the addition of further nucleotides . The compound also inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides . This dual mechanism results in the depletion of deoxyribonucleotide pools and the inhibition of DNA synthesis, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
2’,2’-Difluorodeoxyuridine: A deaminated metabolite of 2’,2’-Difluorodeoxycytidine, known for its role in the catabolism of the parent compound.
2’-Deoxy-2’-fluorocytidine: Another fluorinated deoxycytidine analogue with antiviral properties.
Uniqueness: 2’,2’-Difluorodeoxycytidine 5’-triphosphate is unique due to its potent inhibitory effects on DNA synthesis and its ability to induce cell death through multiple pathways. Its dual mechanism of action, involving both DNA incorporation and ribonucleotide reductase inhibition, distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N3O13P3/c10-9(11)6(15)4(25-7(9)14-2-1-5(12)13-8(14)16)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,4,6-7,15H,3H2,(H,20,21)(H,22,23)(H2,12,13,16)(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXEIOKAJSRQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N3O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)

![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![[6-[[2-(Benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxy-3-methoxybenzoate](/img/structure/B12321228.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)

![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)



![7-prop-1-en-2-yl-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),13(18),14,16-hexaen-16-ol](/img/structure/B12321280.png)
